(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine
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Overview
Description
“(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine” is a chemical compound with the molecular formula C10H11BrFN and a molecular weight of 244.10 . It is used in scientific experiments and has the potential to significantly impact various fields of research.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a cyclopropyl group through a methanamine linkage .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 244.10 and should be stored in a dark place, under an inert atmosphere, at 2-8°C . The exact boiling point is not specified .Scientific Research Applications
1. Serotonin 5-HT1A Receptor-Biased Agonists
- Context : Research on derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which include compounds related to (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine, has shown promising applications in targeting the serotonin 5-HT1A receptors. These compounds have been identified as "biased agonists" of serotonin 5-HT1A receptors, particularly influencing ERK1/2 phosphorylation.
- Applications : They exhibit high selectivity and potency as antidepressant drug candidates, showing robust antidepressant-like activity in preliminary in vivo studies (Sniecikowska et al., 2019).
2. Interaction with 5-HT(1A) Receptors
- Context : A study explored the interactions of N,N-dipropyl-substituted derivatives of trans-2-arylcyclopropylamine, which are structurally related to this compound, with 5-HT(1A) receptors in the brain.
- Applications : These compounds showed varying affinities for 5-HT(1A) receptors, suggesting potential in the development of compounds targeting these receptors for neurological applications (Vallgårda et al., 1996).
3. Synthesis of Arylhydrazono-Dihydrothiazoles
- Context : A study involved the synthesis of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole derivatives, related to the chemical structure of interest.
- Applications : These compounds demonstrated high antioxidant activity and moderate antibacterial activity against certain bacterial strains, showcasing their potential in pharmacological research (Pirbasti et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine are currently unknown . This compound is used in scientific experiments and has the potential to significantly impact various fields of research and industry.
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors include temperature, pH, and the presence of other compounds .
Properties
IUPAC Name |
(5-bromo-2-fluorophenyl)-cyclopropylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6,10H,1-2,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFQLBOMQVKLIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C=CC(=C2)Br)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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